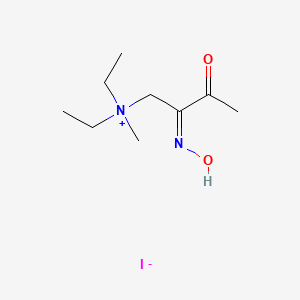
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is a chemical compound with the molecular formula C8H17IN2O2. It is known for its unique structure, which includes a hydroxyimino group and a methylammonium group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide typically involves the reaction of diethylamine with 2,3-butanedione monoxime in the presence of methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylamine+2,3-Butanedione monoxime+Methyl iodide→Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium chloride
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium bromide
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium sulfate
Uniqueness
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions. The iodide ion can participate in specific substitution reactions that are not possible with other halides, making this compound particularly valuable in certain synthetic applications.
Properties
CAS No. |
73664-06-9 |
|---|---|
Molecular Formula |
C9H19IN2O2 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
diethyl-[(2Z)-2-hydroxyimino-3-oxobutyl]-methylazanium;iodide |
InChI |
InChI=1S/C9H18N2O2.HI/c1-5-11(4,6-2)7-9(10-13)8(3)12;/h5-7H2,1-4H3;1H |
InChI Key |
TUCIVVIWFVDCAX-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+](C)(CC)C/C(=N/O)/C(=O)C.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CC(=NO)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















